molecular formula C9H7BrN2 B1376444 3-Bromo-4-methyl-1,5-naphthyridine CAS No. 1820666-67-8

3-Bromo-4-methyl-1,5-naphthyridine

Cat. No.: B1376444
CAS No.: 1820666-67-8
M. Wt: 223.07 g/mol
InChI Key: CSEBAXXCYHTKQE-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The presence of bromine and a methyl group on the naphthyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-1,5-naphthyridine typically involves the bromination of 4-methyl-1,5-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-1,5-naphthyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-amino-4-methyl-1,5-naphthyridine derivative.

Scientific Research Applications

3-Bromo-4-methyl-1,5-naphthyridine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-1,5-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,5-naphthyridine
  • 4-Methyl-1,5-naphthyridine
  • 3-Methoxy-4-methyl-1,5-naphthyridine

Uniqueness

3-Bromo-4-methyl-1,5-naphthyridine is unique due to the presence of both a bromine atom and a methyl group on the naphthyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

3-bromo-4-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBAXXCYHTKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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